molecular formula C20H27NO6S B12418543 Tamsulosin Sulfonic Acid-d4

Tamsulosin Sulfonic Acid-d4

Cat. No.: B12418543
M. Wt: 413.5 g/mol
InChI Key: FWUVUSHDPGCUNJ-YIBGCOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamsulosin Sulfonic Acid-d4 is a deuterated derivative of Tamsulosin, a selective alpha-1A and alpha-1B adrenergic receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Tamsulosin. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tamsulosin Sulfonic Acid-d4 involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tamsulosin Sulfonic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tamsulosin Sulfonic Acid-d4 has a wide range of applications in scientific research:

Mechanism of Action

Tamsulosin Sulfonic Acid-d4, like Tamsulosin, acts as an antagonist of alpha-1A and alpha-1B adrenergic receptors. By blocking these receptors, it relaxes the smooth muscle in the prostate and bladder neck, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The deuterium atoms do not alter the mechanism of action but help in tracing the compound in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamsulosin Sulfonic Acid-d4 is unique due to the presence of deuterium atoms, which makes it an ideal compound for tracing and studying the pharmacokinetics and metabolism of Tamsulosin without altering its pharmacological properties. This makes it highly valuable in scientific research and drug development .

Properties

Molecular Formula

C20H27NO6S

Molecular Weight

413.5 g/mol

IUPAC Name

2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid

InChI

InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2

InChI Key

FWUVUSHDPGCUNJ-YIBGCOCLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O

Origin of Product

United States

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